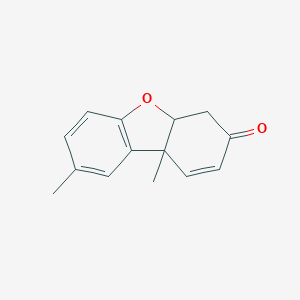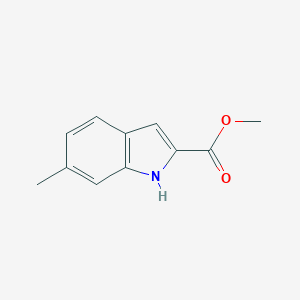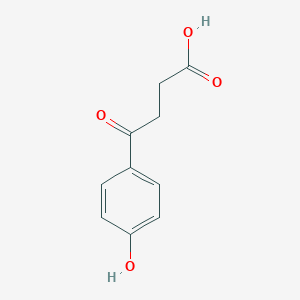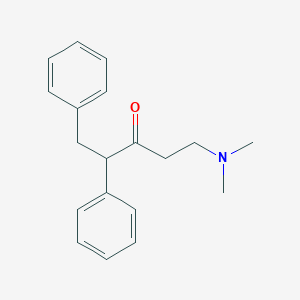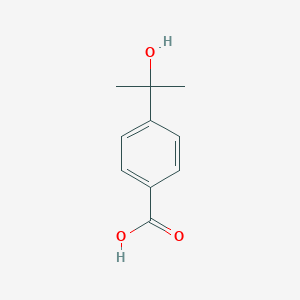
4-(2-羟丙-2-基)苯甲酸
概述
描述
“4-(2-Hydroxypropan-2-yl)benzoic acid” is a natural product found in Eupatorium fortunei . It has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . The IUPAC name for this compound is 4-(2-hydroxypropan-2-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxypropan-2-yl)benzoic acid” can be represented by the canonical SMILES string: CC©(C1=CC=C(C=C1)C(=O)O)O . This indicates that the molecule consists of a benzene ring with a carboxylic acid (-COOH) and a tertiary butyl group (-C(CH3)3) attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Hydroxypropan-2-yl)benzoic acid” include a molecular weight of 180.20 g/mol, an XLogP3 of 1.9, two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 180.078644241 g/mol, and the topological polar surface area is 57.5 Ų .
作用机制
Target of Action
The primary target of 4-(2-Hydroxypropan-2-yl)benzoic acid is microbial communities, particularly bacteria . These microorganisms play a crucial role in the degradation of this compound . The compound can be readily metabolized by many microbial communities, and strains capable of degrading it have been isolated from various environments .
Mode of Action
The compound interacts with its microbial targets, leading to its degradation . The degradation of 4-(2-Hydroxypropan-2-yl)benzoic acid in the environment is mainly due to bacterial metabolism . The activities of fungi and algae in its degradation are also discussed .
Biochemical Pathways
The degradation of 4-(2-Hydroxypropan-2-yl)benzoic acid under aerobic conditions has been studied extensively, and several degradation pathways have been proposed . The metabolites produced during degradation include 4-(2-hydroxypropan-2-yl)phenol, 4-(prop-1-en-2-yl)phenol, 1-(4-hydroxyphenyl)ethanone, 4-hydroxybenzaldehyde, benzoic acid, 2-hydroxypropanoic acid, and 2-methylbutanoic acid .
Result of Action
The result of the action of 4-(2-Hydroxypropan-2-yl)benzoic acid is its degradation into several metabolites . These metabolites are the result of the compound’s interaction with its microbial targets .
Action Environment
The efficiency of the degradation of 4-(2-Hydroxypropan-2-yl)benzoic acid can be influenced by various environmental factors . The composition and adaptation of the microbial community to the compound’s presence play a role, as well as other environmental factors . The compound can be degraded in various environments, including water, soil, and biomass from wastewater treatment systems .
实验室实验的优点和局限性
Ibuprofen has several advantages for use in lab experiments. It is readily available, inexpensive, and has a well-established safety profile. Additionally, it is a commonly used drug, which means there is a large body of research available on its effects. However, there are also limitations to its use in lab experiments. For example, it has a relatively short half-life, which means its effects may not be long-lasting. Additionally, it may interact with other drugs or compounds, which could affect the results of experiments.
未来方向
There are several future directions for research on 4-(2-Hydroxypropan-2-yl)benzoic acid. One area of research is the development of novel drug delivery systems for 4-(2-Hydroxypropan-2-yl)benzoic acid, which could improve its efficacy and reduce its side effects. Additionally, research is needed to better understand the molecular mechanisms underlying the therapeutic effects of 4-(2-Hydroxypropan-2-yl)benzoic acid, which could lead to the development of more effective drugs. Finally, research is needed to investigate the potential use of 4-(2-Hydroxypropan-2-yl)benzoic acid in the treatment of other medical conditions, such as cancer and Alzheimer's disease.
科学研究应用
化学探针合成
“4-(2-羟丙-2-基)苯甲酸”可以用作化学探针合成中的三功能构建模块。这涉及光活化的二苯甲酮、炔烃标签和羧酸合成手柄 .
生物制品合成
“4-羟基苯甲酸”虽然与“4-(2-羟丙-2-基)苯甲酸”没有直接关系,但用作合成具有潜在应用的生物制品的中间体食品、化妆品、制药和杀真菌剂 . 由于结构相似,“4-(2-羟丙-2-基)苯甲酸”可能具有类似的用途。
HPLC 和 LC-MS 研究
“4-羟基苯甲酸”的酯衍生物用于HPLC (高效液相色谱)和LC-MS (液相色谱-质谱)研究,用于分析酯交换反应 . “4-(2-羟丙-2-基)苯甲酸”可能适用于类似的分析方法。
生化分析
. .
Biochemical Properties
4-(2-Hydroxypropan-2-yl)benzoic acid can be metabolized by many microbial communities . It has been observed that this compound interacts with various enzymes and proteins during its degradation process . The nature of these interactions is primarily metabolic, leading to the production of several intermediates .
Cellular Effects
The effects of 4-(2-Hydroxypropan-2-yl)benzoic acid on cells are largely dependent on its metabolic breakdown. As it is metabolized, it influences cell function by interacting with various cellular pathways
Molecular Mechanism
The molecular mechanism of action of 4-(2-Hydroxypropan-2-yl)benzoic acid is primarily through its metabolic breakdown. It exerts its effects at the molecular level through binding interactions with enzymes involved in its metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Hydroxypropan-2-yl)benzoic acid in laboratory settings are largely dependent on its stability and degradation over time. While specific long-term effects on cellular function in in vitro or in vivo studies have not been extensively documented, it is known that the compound can be readily metabolized by microbial communities .
Metabolic Pathways
4-(2-Hydroxypropan-2-yl)benzoic acid is involved in several metabolic pathways as it is broken down by microbial communities . It interacts with various enzymes during this process, potentially affecting metabolic flux or metabolite levels .
属性
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZJKUFAVHARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280288 | |
| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3609-50-5 | |
| Record name | 3609-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


